molecular formula C19H21ClN4O5 B10988588 dimethyl N-{[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate

dimethyl N-{[4-(4-chlorophenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}-L-aspartate

Cat. No.: B10988588
M. Wt: 420.8 g/mol
InChI Key: VFQWHHMXURUIIF-MBIQTGHCSA-N
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Description

DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE is a complex organic compound that features a unique structure combining a chlorophenyl group, an imidazo[4,5-c]pyridine core, and a butanedioate moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.

Preparation Methods

The synthesis of DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE typically involves multi-step organic reactions. The preparation begins with the synthesis of the imidazo[4,5-c]pyridine core, which can be achieved through various methods, including cyclization reactions of appropriate precursors . The chlorophenyl group is introduced via electrophilic aromatic substitution reactions. The final step involves the esterification of the butanedioate moiety under acidic or basic conditions .

Chemical Reactions Analysis

DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve inhibition of key enzymes or interference with cellular signaling pathways .

Comparison with Similar Compounds

DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE can be compared to other similar compounds, such as:

The uniqueness of DIMETHYL (2S)-2-({[4-(4-CHLOROPHENYL)-3,4,6,7-TETRAHYDRO-5H-IMIDAZO[4,5-C]PYRIDIN-5-YL]CARBONYL}AMINO)BUTANEDIOATE lies in its combination of these structural features, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H21ClN4O5

Molecular Weight

420.8 g/mol

IUPAC Name

dimethyl (2S)-2-[[4-(4-chlorophenyl)-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbonyl]amino]butanedioate

InChI

InChI=1S/C19H21ClN4O5/c1-28-15(25)9-14(18(26)29-2)23-19(27)24-8-7-13-16(22-10-21-13)17(24)11-3-5-12(20)6-4-11/h3-6,10,14,17H,7-9H2,1-2H3,(H,21,22)(H,23,27)/t14-,17?/m0/s1

InChI Key

VFQWHHMXURUIIF-MBIQTGHCSA-N

Isomeric SMILES

COC(=O)C[C@@H](C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Cl)N=CN2

Canonical SMILES

COC(=O)CC(C(=O)OC)NC(=O)N1CCC2=C(C1C3=CC=C(C=C3)Cl)N=CN2

Origin of Product

United States

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